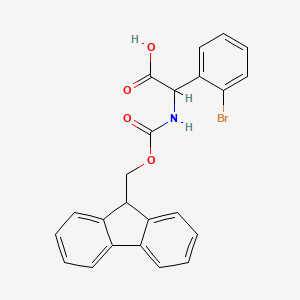

Fmoc-DL-(2-bromophenyl)glycine

Description

BenchChem offers high-quality Fmoc-DL-(2-bromophenyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-(2-bromophenyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWSOALPZVFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-DL-(2-bromophenyl)glycine chemical properties

Chemical Properties, Synthetic Utility, and Handling Protocols

Executive Summary & Strategic Utility

Fmoc-DL-(2-bromophenyl)glycine (CAS: 1219346-87-8) is a non-canonical amino acid (ncAA) utilized primarily in the synthesis of complex peptidomimetics and diversity-oriented peptide libraries.[1] Its core utility lies in its dual functionality:

-

Structural Rigidity: As an aryl glycine, it introduces significant conformational constraint compared to alkyl amino acids, restricting backbone flexibility (

torsion angles).[1] -

Orthogonal Reactivity: The ortho-bromide substituent serves as a high-value "handle" for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl linkages or stapled peptides.[1]

Critical Technical Note: The presence of the electron-withdrawing phenyl ring directly attached to the

Physicochemical Profile

| Property | Data |

| Chemical Name | Fmoc-DL-(2-bromophenyl)glycine |

| CAS Number | 1219346-87-8 |

| Molecular Formula | |

| Molecular Weight | 452.31 g/mol |

| Stereochemistry | Racemic (DL); mixture of ( |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

| Appearance | White to off-white powder |

| Storage | +2°C to +8°C; Protect from light and moisture |

Synthetic Reactivity & Mechanisms

The Racemization Challenge

Unlike alanine or phenylalanine, aryl glycines lack the insulating methylene group between the

-

Mechanism: Base-induced deprotonation of the activated ester species (oxazolone intermediate) leads to rapid loss of chiral integrity.[1]

-

Implication: Using strong bases (e.g., DIPEA) during the activation step is contraindicated.

Ortho-Bromo Steric Hindrance

The bromine atom at the ortho (2-) position creates significant steric bulk.[1]

-

Coupling Difficulty: Acylation of the N-terminus of this residue (when it is on the resin) can be sluggish.

-

Cross-Coupling: In Suzuki-Miyaura reactions, the ortho-bromide is more difficult to access than meta or para isomers, requiring specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Experimental Protocols

Protocol A: Low-Racemization Coupling (SPPS)

Objective: Incorporate Fmoc-DL-(2-bromophenyl)glycine into a peptide chain while minimizing epimerization.[1]

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide)[1]

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 minutes.

-

Activation (Pre-activation is forbidden):

-

Coupling:

-

Immediately add the activated solution to the resin.

-

Agitate for 60–120 minutes at room temperature.

-

-

Monitoring: Use the Kaiser Test. If incomplete, recouple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) as a weaker base than DIPEA.[1]

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: React the 2-bromo handle with an aryl boronic acid to form a biaryl side chain.[1]

Reagents:

-

Catalyst:

(5 mol%)[1] -

Ligand: SPhos (10 mol%) – Essential for ortho-substituted halides.[1]

-

Base:

(2M aqueous solution)[1] -

Partner: Aryl Boronic Acid (5.0 eq)

Workflow:

-

Solvent Swap: Wash resin with degassed DME (Dimethoxyethane) or 1,4-Dioxane.[1]

-

Reaction Assembly:

-

Incubation: Heat to 60°C for 4–16 hours under inert atmosphere.

-

Wash: Extensive washing with DMF, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.[1]

Visualization of Chemical Logic

Diagram 1: Reactivity & Racemization Pathway

This diagram illustrates the structural vulnerability of the molecule and the logic behind the specific coupling protocols.

Caption: Pathway showing how base-mediated activation leads to oxazolone formation and subsequent racemization via the enolate. Protocol A avoids the "Base (DIPEA)" step to prevent the red path.

Diagram 2: Orthogonal Workflow (Suzuki Coupling)

This diagram details the post-synthetic modification workflow utilizing the bromine handle.

Caption: On-resin Suzuki-Miyaura coupling workflow. SPhos is required to overcome the steric hindrance of the oxidative addition step at the ortho-position.

Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye).[1] The 2-bromophenyl moiety is potentially genotoxic; handle with full PPE.[1]

-

Stability: Stable as a solid.[1] In solution (DMF), the Fmoc group can slowly degrade if amine impurities are present. Prepare solutions immediately before use.

-

Waste: Segregate as halogenated organic waste.

References

-

Matrix Scientific. (n.d.).[1] Fmoc-DL-(2-bromophenyl)glycine Properties and Safety. Retrieved from [1]

-

Liang, C., et al. (2017).[1][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Retrieved from [1]

-

MDPI. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Retrieved from [1][4]

-

Santa Cruz Biotechnology. (n.d.).[1] Fmoc-DL-(2-bromophenyl)glycine Product Data. Retrieved from [1]

Sources

- 1. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]

Engineering Efficacy: A Technical Guide to Halogenated Unnatural Amino Acids in Peptide Therapeutics

Executive Summary

The incorporation of halogenated unnatural amino acids (UAAs) has shifted from a niche academic exercise to a pivotal strategy in modern peptide drug discovery. Beyond simple steric bulk, halogens offer a tunable spectrum of physicochemical properties—from the metabolic armor of fluorine to the precision molecular recognition of iodine-mediated halogen bonding (XB). This guide provides a technical roadmap for leveraging these tools to overcome the three "Great Walls" of peptide therapeutics: proteolytic instability , poor membrane permeability , and sub-optimal target affinity .

Part 1: The Physicochemical Toolkit

The Fluorine vs. Heavy Halogen Dichotomy

To apply halogenated UAAs effectively, one must distinguish between the behavior of Fluorine (F) and the heavier halogens (Cl, Br, I).[1] They are not functionally interchangeable.

-

Fluorine (The Shield): Possesses the highest electronegativity (3.98) and low polarizability. It tightly holds its electrons, creating a non-polarizable shell that mimics hydrogen sterically but drastically alters electronic distribution. It rarely participates in halogen bonding in biological systems.

-

Chlorine, Bromine, Iodine (The Anchors): These exhibit the "Sigma Hole" phenomenon.[2][3] As polarizability increases (I > Br > Cl), the electron density on the halogen atom becomes anisotropic. While the equatorial region remains electronegative, a region of positive electrostatic potential (the

-hole) forms along the R-X bond axis, allowing for highly directional non-covalent interactions with nucleophiles (Lewis bases like backbone carbonyls).[4]

Quantitative Comparison of Halogenated UAAs

The following table summarizes key parameters for selecting the appropriate halogen substitution.

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Application Focus |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 | 1.98 | Steric scanning |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | 2.96 | 2.66 | Electronic modulation |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.77 | 1.94 | 2.14 | Reach/Proximity |

| Hydrophobicity ( | 0.00 | 0.14 | 0.71 | 0.86 | 1.12 | Permeability/Binding |

| N/A | Negligible | Weak | Moderate | Strong | Halogen Bonding (XB) |

Mechanism of Action: The Sigma Hole

The diagram below illustrates the directional nature of Halogen Bonding, critical for designing high-affinity ligands.

Figure 1: The Sigma Hole mechanism.[2][4][5] Note the strict linearity (160°-180°) required for optimal Halogen Bonding, unlike the more flexible Hydrogen Bond.

Part 2: Strategic Applications in Drug Design

Metabolic Stability via Fluorination

The Challenge: Rapid degradation by proteases (e.g., chymotrypsin, trypsin) and hepatic metabolism (CYP450).

The Solution: Strategic incorporation of Trifluoromethyl-alanine (

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting metabolic "hotspots" (sites prone to oxidation) with fluorine blocks CYP450 hydroxylation.

-

Electronic Effect: Fluorination of aromatic rings (e.g., 4-F-Phe) lowers the electron density of the ring, making it less susceptible to oxidative metabolism while simultaneously increasing lipophilicity.

-

Steric Shielding: Incorporating

-trifluoromethyl amino acids creates a steric block that prevents proteases from accessing the peptide backbone, significantly extending half-life (

Enhancing Membrane Permeability

The Challenge: Peptides are typically polar and large, preventing passive diffusion across the Blood-Brain Barrier (BBB) or cell membranes. The Solution: Halogenation to modulate lipophilicity without disrupting the pharmacophore.

-

Protocol: Replace hydrophobic residues (Phe, Tyr, Trp) with their chlorinated or brominated analogs (e.g., 4-Cl-Phe).

-

Data Support: Studies on Enkephalin analogs demonstrated that para-chlorination of Phenylalanine significantly increased lipophilicity (

) and BBB permeability compared to the parent peptide [5]. -

Self-Validating Check: Monitor retention time shifts on Reverse-Phase HPLC (RP-HPLC). A successful halogen incorporation should result in a predictable increase in retention time (hydrophobicity).

Affinity Optimization via Halogen Bonding

The Challenge: Reaching "low nanomolar" potency often requires interactions stronger than Van der Waals forces. The Solution: Introduction of Iodine or Bromine to target backbone carbonyls in the receptor.

-

Design Logic: If a peptide ligand has a hydrophobic pocket that faces a backbone carbonyl on the target protein, replacing a methyl group (Val/Leu) with a heavy halogen (I/Br) can induce a Halogen Bond. This interaction is orthogonal to water, meaning it persists even in solvated environments, unlike some hydrogen bonds.

Part 3: Synthetic Methodologies (SPPS)

Synthesizing peptides with bulky or electron-withdrawing halogenated UAAs requires modifications to standard Fmoc protocols.

Modified Fmoc-SPPS Protocol for Halogenated UAAs

Objective: Efficient coupling of sterically hindered (e.g.,

Materials:

-

Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (2-CTC) (to prevent diketopiperazine formation).

-

Coupling Reagents: HATU (preferred for sterics) or DIC/Oxyma.

Step-by-Step Workflow:

-

Resin Swelling: DCM for 30 mins, followed by DMF wash.[6][7]

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Monitor UV absorbance to ensure complete Fmoc removal.

-

Coupling (The Critical Step):

-

Standard AA: 3 eq AA, 3 eq HATU, 6 eq DIPEA, 45 min.

-

Halogenated UAA: Use 4 eq of UAA. Pre-activate with HATU/HOAt for 2 mins before adding to resin. Extend coupling time to 2-4 hours .

-

Double Coupling: Mandatory for

-substituted UAAs. Repeat the coupling step with fresh reagents.

-

-

Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5). Note: For Iodinated AAs, avoid strong reducing agents or extended light exposure to prevent dehalogenation.

Decision Tree for Experimental Design

Figure 2: Strategic decision tree for selecting halogenated UAAs based on therapeutic endpoints.

Part 4: Advanced Case Study

Optimization of an Antimicrobial Peptide (AMP)

Context: A cationic AMP shows good potency but poor serum stability and low membrane penetration. Intervention:

-

Scanning: A "Halogen Scan" is performed on the hydrophobic face of the amphipathic helix.

-

Substitution: Phenylalanine at position 4 is replaced with 4-trifluoromethyl-phenylalanine .

-

Result:

- group protects the adjacent peptide bond from chymotrypsin cleavage.

-

Activity: The increased hydrophobicity enhances insertion into the bacterial lipid bilayer.

-

Validation: Confirmed via MIC (Minimum Inhibitory Concentration) assay against S. aureus and serum stability assay (incubation with human plasma followed by LC-MS).

References

-

Metrangolo, P., et al. (2005). Halogen Bonding in Biological Molecules.[2][3] Nature Structural & Molecular Biology. Link

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

-

Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structure, Thermodynamics, and Applications. Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link

-

Weber, S.J., et al. (1999). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Peptides. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. experts.arizona.edu [experts.arizona.edu]

Strategic Utilization of Fmoc-DL-(2-bromophenyl)glycine in Peptidomimetic SAR Campaigns

Abstract

This technical guide outlines the integration of Fmoc-DL-(2-bromophenyl)glycine into solid-phase peptide synthesis (SPPS) workflows for Structure-Activity Relationship (SAR) studies. As a non-canonical amino acid (NCAA), this molecule offers a dual utility: it serves as a conformationally constrained scaffold due to the phenylglycine backbone and as a "warhead" for Late-Stage Functionalization (LSF) via the ortho-bromo handle. This guide addresses the critical synthetic challenges—specifically steric hindrance and

Chemical and Physical Profile

Fmoc-DL-(2-bromophenyl)glycine is a lipophilic, sterically crowded phenylalanine analogue. Its phenylglycine core renders the

Table 1: Physicochemical Specifications

| Property | Specification | Critical Note |

| Molecular Formula | High lipophilicity requires polar aprotic solvents (DMF/NMP). | |

| Molecular Weight | 452.30 g/mol | Significant mass increase compared to Phe (165.2 g/mol ). |

| Stereochemistry | DL (Racemic) | Supplied as a 50:50 mixture of enantiomers. Requires chiral resolution or diastereomeric library deconvolution. |

| Electronic Effect | Electron-withdrawing (Br) | Increases acidity of |

| Steric Profile | Ortho-substitution | High steric clash with |

Strategic Utility in SAR

The incorporation of (2-bromophenyl)glycine is rarely a random substitution; it is a calculated design choice driven by three mechanistic pillars:

-

Conformational Locking: Unlike phenylalanine, which possesses a flexible methylene spacer (

), phenylglycine attaches the aromatic ring directly to the -

Halogen Bonding: The bromine atom acts as a Sigma-hole donor, capable of forming halogen bonds with backbone carbonyls or receptor nucleophiles, a distinct interaction from hydrogen bonding.

-

Late-Stage Functionalization (LSF): The aryl bromide is chemically inert to standard SPPS deprotection (piperidine) and cleavage (TFA) conditions, but highly reactive to Palladium (Pd) catalysis. This allows the synthesis of "parent" peptides that can be diversified into biaryl libraries on-resin.

Visualization: The Strategic Workflow

The following diagram illustrates the decision tree for utilizing this scaffold in drug discovery.

Figure 1: Strategic workflow for integrating Fmoc-DL-(2-bromophenyl)glycine into peptide libraries.

Technical Workflow: Incorporation and Racemization Control

The Challenge: Base-Catalyzed Epimerization

The most critical failure mode with phenylglycine derivatives is racemization. The electron-withdrawing phenyl ring attached directly to the

Mechanism of Failure:

-

Activation of Carboxyl group (e.g., HBTU).

-

Base (DIEA) abstracts

-proton -

Coupling occurs on racemized species.

Protocol A: Low-Racemization Coupling

To mitigate this, we must use weaker bases or buffered activation systems. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for phenylglycine coupling.

Reagents:

-

Resin: Rink Amide or Wang (0.2–0.5 mmol/g loading).

-

Activator: DEPBT (1.2 eq).

-

Base: Sym-collidine (2,4,6-trimethylpyridine) (2.0 eq) OR TMP (2,4,6-trimethylpyridine).

-

Solvent: DMF (Anhydrous).

Step-by-Step:

-

Pre-activation (Critical): Dissolve Fmoc-DL-(2-bromophenyl)glycine (3.0 eq) and DEPBT (3.0 eq) in DMF. Add Collidine (3.0 eq). Allow to activate for exactly 3 minutes . Do not exceed 5 minutes to prevent pre-activation racemization.

-

Coupling: Add the activated solution to the resin.

-

Agitation: Shake at room temperature for 2 hours . (Extended times are necessary due to the ortho-bromo steric hindrance).

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If incomplete, do not re-couple with base. Re-couple using DIC/Oxyma (carbodiimide chemistry avoids base-mediated racemization).

Technical Workflow: On-Resin Suzuki-Miyaura Cross-Coupling

Once incorporated, the ortho-bromo group serves as a handle for diversification. This reaction must be performed on-resin before final cleavage to allow for excess reagent washing.

Protocol B: Microwave-Assisted Suzuki Coupling

Standard aqueous Suzuki conditions often fail on hydrophobic resins. This protocol uses a DME/Water/Ethanol mixture to swell the resin while solubilizing the inorganic base.

Reagents:

-

Catalyst:

(0.1 eq) or -

Boronic Acid: Aryl-boronic acid of choice (5.0 eq).

-

Base:

(2M aqueous solution, 5.0 eq). -

Solvent System: DME:EtOH:

(9:9:2).[1][2]

Step-by-Step:

-

Inertion: Place the resin (Fmoc-protected) in a microwave vial. Purge with Argon for 5 minutes.

-

Dissolution: Dissolve the Boronic Acid and Catalyst in the solvent mixture. Note: Catalyst is air-sensitive; handle in a glovebox or under rapid Argon flow.

-

Addition: Add the solution to the resin, followed immediately by the aqueous base.

-

Reaction: Microwave irradiation at 80°C for 30 minutes (Power: 20-50W).

-

Caution: Higher temperatures may cleave the Fmoc group prematurely.

-

-

Washing: Wash extensively with DMF (x5), Sodium Diethyldithiocarbamate (0.05M in DMF, to remove Pd black), and DCM (x5).

Visualization: Racemization Risk vs. Control

The following diagram details the mechanistic pathway of racemization and how the recommended protocol intercepts it.

Figure 2: Mechanistic divergence between standard HBTU coupling (Red) and DEPBT coupling (Green).

Stereochemical Management of the "DL" Mixture

Since the starting material is racemic (DL), the resulting peptide will be a mixture of diastereomers (e.g., L-peptide and D-peptide if other residues are chiral).

Strategic Options:

-

Diastereomeric Library (Screening Mode): Synthesize the peptide using the DL mixture. Test the resulting mixture in biological assays. If active, deconvolute by synthesizing the pure L- and D- variants separately (requires purchasing enantiopure starting materials or chiral prep-HPLC).

-

Chiral Resolution (Prep Mode): If the DL amino acid is the only source available, perform the synthesis and purify the final peptide using Chiral RP-HPLC (e.g., Chiralcel OD-RH column). The diastereomers will typically have distinct retention times due to the conformational rigidity of the phenylglycine.

References

-

Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. Link

-

Liang, C., Behnam, M. A., & Klein, C. D. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Link

-

Planas, M., et al. (2022).[2] Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening. ACS Catalysis. Link

-

Vercruysse, E., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification.[4] Molecules. Link

Sources

Technical Guide: Fmoc-DL-(2-bromophenyl)glycine in Advanced Peptide Synthesis

[1]

Executive Summary

Fmoc-DL-(2-bromophenyl)glycine (CAS: 1219346-87-8) is a specialized, non-canonical amino acid derivative utilized in the synthesis of complex peptidomimetics.[1] Distinguished by the steric bulk and electronic properties of the ortho-bromophenyl side chain, this compound serves two critical functions in drug discovery: it induces specific conformational constraints within the peptide backbone and acts as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide provides a rigorous technical overview of the compound's physicochemical properties, handling protocols for Solid-Phase Peptide Synthesis (SPPS), and methodologies for on-resin diversification.[1]

Chemical Identity & Physicochemical Properties[1][3][4]

The accurate characterization of Fmoc-DL-(2-bromophenyl)glycine is prerequisite for stoichiometry calculations in SPPS.[1] The "DL" designation indicates a racemic mixture, requiring attention to diastereomeric outcomes if coupled to chiral residues.[1]

Core Data Table[1][3]

| Property | Specification |

| Chemical Name | Fmoc-DL-(2-bromophenyl)glycine |

| CAS Number | 1219346-87-8 |

| Molecular Formula | C₂₃H₁₈BrNO₄ |

| Molecular Weight | 452.30 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Standard | ≥ 98% (HPLC) |

| Storage | 2-8°C, desiccated, protected from light |

Structural Visualization

The following diagram illustrates the molecular architecture, highlighting the Fmoc protecting group and the reactive ortho-bromo handle.[1]

Figure 1: Structural decomposition of Fmoc-DL-(2-bromophenyl)glycine highlighting functional domains.[1][2]

Strategic Utility in Drug Design

Conformational Restriction

The incorporation of phenylglycine derivatives significantly alters the Ramachandran plot space available to a peptide.[1] The ortho-bromo substituent introduces A(1,3) strain, restricting rotation around the N-Cα (φ) and Cα-C(=O) (ψ) bonds.[1] This is often exploited to stabilize β-turn secondary structures or to probe the spatial requirements of receptor binding pockets.[1]

The "Bromo" Handle: On-Resin Functionalization

The primary advantage of this residue over unsubstituted phenylglycine is the bromine atom.[1] It enables Late-Stage Diversification (LSD) .[1] Instead of synthesizing ten different peptides, a researcher can synthesize one parent peptide containing this bromo-residue and split the resin to perform parallel Suzuki-Miyaura couplings with various aryl boronic acids.[1]

Experimental Protocols

A. Solubility and Handling

Due to the aromatic nature of the Fmoc group and the bromophenyl side chain, this amino acid can exhibit aggregation tendencies.[1]

-

Solvent: Dissolve in high-grade DMF or NMP. Avoid DCM for stock solutions as solubility is limited.[1]

-

Concentration: Standard 0.2 M solutions are stable for 24-48 hours.[1]

-

Racemization Risk: As a phenylglycine derivative, the α-proton is acidic.[1] Use non-nucleophilic bases (DIPEA, Collidine) and avoid prolonged pre-activation times to minimize epimerization (though less critical for the DL-mixture, it affects purity profiles).[1]

B. Standard Coupling Protocol (SPPS)

Note: The steric bulk of the 2-bromophenyl group requires extended coupling times.[1]

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Reagents: 4.0 eq Fmoc-DL-(2-bromophenyl)glycine, 3.9 eq HBTU (or HATU for difficult sequences), 8.0 eq DIPEA.

-

Procedure: Dissolve amino acid and coupling reagent in DMF. Add DIPEA immediately before adding to resin.[1]

-

-

Coupling: Shake at room temperature for 60–90 minutes (standard AA is 30-45 min).

-

Monitoring: Perform a Kaiser test. If blue (incomplete), perform a double coupling.[1]

C. Advanced Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol converts the bromo-phenyl group into a biaryl system while the peptide is still attached to the solid support.[1]

Reagents:

-

Aryl Boronic Acid (5.0 eq)[1]

-

Pd(PPh₃)₄ (0.1 eq) or Pd(dppf)Cl₂[1]

-

Base: Na₂CO₃ (2M aqueous, 5.0 eq)[1]

-

Solvent: DMF/H₂O (9:1)

Workflow:

Figure 2: Workflow for Palladium-catalyzed cross-coupling on solid phase.[1]

Critical Note on Pd Removal: Palladium can stick to the peptide-resin.[1] Wash the resin with 0.05 M sodium diethyldithiocarbamate in DMF after the reaction to chelate and remove residual metal.[1]

Quality Control & Characterization

Analytical Expectations

-

HPLC: The DL-mixture may appear as a split peak or a broadened peak on standard C18 columns depending on the gradient and the chiral environment of the rest of the peptide.[1] If the peptide contains other chiral centers, the product will be a mixture of diastereomers (e.g., L-L-L-D -L and L-L-L-L -L), which are separable by RP-HPLC.[1]

-

Mass Spectrometry: The bromine isotope pattern is distinct.[1] You will observe a 1:1 ratio of M and M+2 peaks due to ⁷⁹Br and ⁸¹Br natural abundance.[1] This provides a definitive "isotopic signature" confirming the incorporation of the residue.[1]

Calculation Example

For a peptide sequence Ac-Ala-[2-Br-PhGly]-NH₂ :

References

Conformational Constraints of Brominated Phenylglycine in Peptides: A Technical Guide

Executive Summary

The incorporation of brominated phenylglycine (Br-Phg) into peptide backbones represents a high-leverage strategy for restricting conformational entropy and enhancing proteolytic stability. Unlike phenylalanine (Phe), where the side chain is separated from the backbone by a methylene spacer (

When a bromine atom is introduced—specifically at the ortho position—this strain evolves into a "molecular lock," forcing the peptide backbone into distinct torsion angles (

This guide details the physicochemical mechanics of Br-Phg, provides a validated low-racemization synthetic protocol, and outlines the decision framework for its deployment in drug discovery.

Part 1: The Physicochemical Basis of Constraint

The "Short-Leash" Effect vs. The "Molecular Lock"

To understand Br-Phg, one must first distinguish it from Phenylalanine (Phe) and standard Phenylglycine (Phg).

-

Phenylalanine (Phe): The

spacer allows the phenyl ring to rotate relatively freely ( -

Phenylglycine (Phg): The direct attachment of the phenyl ring to

significantly restricts -

Ortho-Bromo Phenylglycine (o-Br-Phg): This is the critical modification. The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). Placing a bromine atom at the ortho position creates a steric wall that prevents free rotation of the phenyl ring. This leads to atropisomerism on the NMR time scale and locks the backbone into a narrow range of

and

Electronic Effects: The Sigma-Hole

Bromination at the para position (p-Br-Phg) serves a different function. While it offers less steric constraint than the ortho analog, it maximizes the halogen bonding potential.

The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the distal tip of the bromine atom, known as the

Data Summary: Physicochemical Impact

| Feature | Phe | Phg | o-Br-Phg | p-Br-Phg |

| Side Chain Linker | Direct Bond (Rigid) | Direct Bond (Locked) | Direct Bond (Rigid) | |

| Free ( | Restricted | Arrested (Atropisomeric) | Restricted | |

| Primary Utility | Hydrophobic contacts | Entropy reduction | Conformational Locking | Halogen Bonding |

| Racemization Risk | Low | High | Very High | High |

Part 2: Conformational Dynamics & Decision Logic

The following diagram illustrates the mechanistic pathway by which Br-Phg induces structural stability and the decision logic for selecting the correct isomer.

Figure 1: Mechanistic decision tree for selecting ortho- vs. para-brominated phenylglycine based on desired structural outcome (Steric Lock vs. Electronic Interaction).

Part 3: Synthetic Methodologies (Self-Validating Protocols)

The Racemization Challenge

Synthesizing peptides with Phg residues is notoriously difficult due to racemization .[1] The

The Critical Failure Mode: Standard coupling protocols using bases like DIPEA or DBU will deprotonate the

The "Safe-Base" Protocol

To maintain chirality, we utilize a protocol relying on COMU (a uronium-type coupling reagent with an Oxyma leaving group) and TMP (2,4,6-trimethylpyridine / Collidine). TMP is a weaker, sterically hindered base that is sufficient to drive the coupling but insufficient to deprotonate the acidic

Validated Protocol: Solid Phase Peptide Synthesis (SPPS) of Br-Phg Peptides

Reagents:

-

Resin: Rink Amide ChemMatrix (PEG-based resins are preferred for hindered sequences).

-

Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).

-

Base: TMP (2,4,6-Trimethylpyridine). Do NOT use DIPEA.

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Minimize exposure time. Extended exposure to piperidine can cause racemization of pre-loaded C-terminal Phg residues.

-

Wash: DMF (5 x 1 min).

-

Activation (The Critical Step):

-

Pre-dissolve Fmoc-(o-Br)-Phg-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.

-

Add TMP (3.0 eq) immediately before adding to the resin.

-

Rationale: Pre-activation minimizes the time the sensitive ester is exposed to base before reacting with the amine.

-

-

Coupling: Shake at room temperature for 45–60 min.

-

Monitoring: Perform a Chloranil Test (not Kaiser test).

-

Why? The Kaiser test (ninhydrin) can be false-negative or difficult to interpret with sterically hindered secondary amines or specific aromatic residues. The Chloranil test is more sensitive for secondary amines and hindered primary amines.

-

-

Capping: Acetic anhydride/DIPEA (if positive Chloranil).

Synthetic Workflow Diagram

Figure 2: Optimized SPPS workflow using COMU/TMP to prevent racemization of the acidic Phg alpha-proton.

Part 4: Applications in Drug Design

Proteolytic Stability

Peptides containing Phg, and specifically Br-Phg, exhibit marked resistance to proteases (trypsin, chymotrypsin). The steric bulk of the ortho-bromo substituent prevents the peptide bond from fitting into the catalytic cleft of the protease.

-

Application: Replacing Phe with o-Br-Phg in lead compounds to increase plasma half-life (

).

Targeting Protein-Protein Interactions (PPIs)

Many PPIs involve "hot spot" residues that bury into hydrophobic pockets.

-

The Problem: Natural hydrophobic helices (e.g., p53-MDM2) are often entropically unstable in isolation.

-

The Br-Phg Solution: Introducing o-Br-Phg pre-organizes the peptide into the bioactive helical or turn conformation, reducing the entropic penalty of binding.

-

Case Study Context: In glycopeptide antibiotics like Vancomycin, the rigidity of the Phg/chlorinated-Phg residues is essential for the binding pocket architecture that captures the D-Ala-D-Ala terminus of bacterial cell walls [1].

References

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Source: Natural Product Reports (Royal Society of Chemistry) URL:[Link]

-

Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Source: Tetrahedron Letters URL:[2][Link]

-

Halogen Bonding in Protein–Ligand Interactions. Source: Journal of Medicinal Chemistry URL:[Link]

-

Conformational constraints in the design of peptide and pseudo-peptide ligands. Source: Current Opinion in Chemical Biology URL:[Link]]

Sources

The Ortho-Bromo Effect: Engineering Potency via 2-Bromophenylglycine Incorporation

Executive Summary

2-Bromophenylglycine (2-Br-Phg) represents a high-value non-proteinogenic amino acid scaffold in modern peptidomimetic drug design. Its utility stems from a unique convergence of steric occlusion and electronic anisotropy. Unlike its natural counterpart Phenylalanine (Phe) or the non-brominated Phenylglycine (Phg), the 2-bromo substituent forces the aromatic ring into a specific dihedral orientation, restricting conformational entropy. Simultaneously, the bromine atom acts as a potent halogen bond donor via its

This guide details the structural rationale, synthetic protocols (specifically addressing racemization risks), and biological validation of 2-Br-Phg containing peptides.

Part 1: Structural & Chemical Rationale[1][2][3]

The incorporation of 2-Br-Phg is rarely random; it is a strategic choice to solve specific binding or stability problems.

The Sigma-Hole and Halogen Bonding

While often modeled merely as a hydrophobic bulk, the bromine atom in 2-Br-Phg exhibits an anisotropic charge distribution.

-

The Mechanism: The electron density is repelled from the C-Br bond axis, creating a region of positive electrostatic potential (the

-hole) on the distal side of the bromine. -

The Interaction: This hole acts as a Lewis acid, forming highly directional non-covalent bonds (Halogen Bonds) with Lewis bases (oxygen, nitrogen, sulfur) in the receptor pocket.

-

Directionality: Unlike hydrogen bonds, halogen bonds are strictly linear (C-X···O angle

180°), providing geometric specificity.

Conformational Constraint (The Ortho Effect)

The ortho-bromo substituent introduces significant steric clash with the peptide backbone. This restricts the rotation around the

-

Result: The peptide adopts a pre-organized conformation, reducing the entropic penalty upon binding to the target.

Physicochemical Comparison Table

| Property | Phenylalanine (Phe) | Phenylglycine (Phg) | 2-Bromophenylglycine (2-Br-Phg) |

| Side Chain | Benzyl | Phenyl | o-Bromophenyl |

| Rotational Freedom | High ( | Restricted (Steric proximity) | Locked (Ortho-clash) |

| Electronic Character | |||

| Lipophilicity (LogP) | Moderate | Moderate | High (Increases membrane permeability) |

| Proteolytic Stability | Low (Chymotrypsin target) | Moderate | High (Unrecognized by natural proteases) |

Part 2: Synthetic Methodologies & Protocols

Critical Warning: Phenylglycine derivatives are notoriously prone to racemization during Solid Phase Peptide Synthesis (SPPS). The

Optimized SPPS Protocol for 2-Br-Phg

Objective: Incorporate Fmoc-2-Br-Phg-OH with >98% enantiomeric retention.

Reagents:

-

Resin: 2-Chlorotrityl chloride resin (minimizes premature cleavage and racemization).

-

Coupling Agents: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) or DEPBT.

-

Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DBU or DIEA during this step.

Step-by-Step Workflow:

-

Resin Loading: Load the first amino acid using standard protocols.

-

Deprotection: Removal of Fmoc group using 20% Piperidine in DMF (standard). Note: If 2-Br-Phg is already on the chain, reduce deprotection time to 2 x 3 min to minimize base exposure.

-

Activation (The Critical Step):

-

Dissolve Fmoc-2-Br-Phg-OH (3 eq) and COMU (3 eq) in DMF.

-

Add TMP (3 eq) immediately before adding to the resin.

-

Rationale: TMP is a weaker base than DIEA, sufficient to activate the ester but insufficient to deprotonate the acidic

-proton of the phenylglycine.

-

-

Coupling: Shake for 60 minutes at room temperature.

-

Monitoring: Use the Chloranil test (more sensitive for secondary amines or sterically hindered amines) rather than Kaiser test if coupling to a secondary amine.

Visualization: Synthesis & Validation Workflow

Caption: Figure 1. Optimized SPPS workflow emphasizing the critical control points for preventing phenylglycine racemization.

Part 3: Biological Case Study - Thrombin Inhibition[3][4]

The most authoritative application of 2-Br-Phg is in the design of direct thrombin inhibitors. Thrombin, a serine protease, possesses a deep S1 specificity pocket that traditionally binds Arginine. However, hydrophobic residues with specific electronic properties can occupy this pocket to create potent, orally bioavailable inhibitors.

Mechanism of Action

-

Target: The S1 pocket of Thrombin (Asp189 at the bottom).[1]

-

Interaction: While Arginine forms a salt bridge, 2-Br-Phg derivatives target the backbone carbonyl of Gly216 or the hydrophobic environment of the S1/S2 sub-sites.

-

The Halogen Bond: The bromine atom of 2-Br-Phg forms a halogen bond with the backbone carbonyl oxygen of the protease (e.g., Gly216 or Ser195), mimicking the hydrogen bond network but with greater hydrophobicity (aiding membrane permeability).

Visualization: Molecular Interaction Map

Caption: Figure 2. Mechanistic interaction map showing the halogen bond driver between 2-Br-Phg and the serine protease backbone.

Part 4: Experimental Validation Protocols

To validate the efficacy of a 2-Br-Phg peptide, the following self-validating system is recommended.

Protocol: Determination of Protease Inhibition ( )

Context: Measuring the inhibitory constant against Thrombin or Factor Xa.[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-8000 (prevents non-specific sticking).

-

Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin).

-

Enzyme Preparation: Human

-Thrombin (final conc. 0.1 nM). -

Procedure:

-

Incubate Enzyme + Inhibitor (2-Br-Phg peptide) for 30 mins at 25°C to reach equilibrium.

-

Add Substrate (

concentration). -

Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.

-

-

Data Analysis: Fit the initial velocities (

) to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves. -

Validation: A shift in IC50 with increasing substrate concentration indicates competitive inhibition (expected for S1 pocket binders).

Protocol: Crystallographic Verification of Halogen Bonding

Context: Proving the bromine is acting via

-

Co-crystallization: Incubate protein with 5-fold molar excess of peptide.

-

Data Collection: Collect X-ray diffraction data to < 2.0 Å resolution.

-

Geometric Analysis (The Proof):

-

Measure the

distance. It must be less than the sum of van der Waals radii (approx 3.37 Å). -

Measure the angle. It must be 160° - 180° .

-

Control: If the angle is ~90° or distance is >3.5 Å, it is a non-specific hydrophobic contact, not a halogen bond.

-

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: An Overview." Journal of Medicinal Chemistry. Link

-

Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

-

Steinauer, R., et al. (2017). "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis." Tetrahedron Letters. Link

-

Lu, Y., et al. (2010).[1][2] "Halogen Bonding: A Novel Interaction for Rational Drug Design?" Journal of Medicinal Chemistry. Link

-

Biela, A., et al. (2013). "Impact of Halogen Bonding on Serine Protease Inhibition." Journal of Chemical Information and Modeling. Link

Sources

Methodological & Application

Application Note: Fmoc Deprotection of 2-Bromophenylglycine-Containing Peptides

Part 1: Executive Summary & Scientific Rationale

The Challenge: 2-Bromophenylglycine (2-Br-Phg)

Incorporating 2-bromophenylglycine into peptide sequences presents a dual synthetic challenge: steric hindrance and electronic activation . While Phenylglycine (Phg) is notoriously prone to racemization due to the absence of a

-

Electronic Effect: The bromine atom is electron-withdrawing (inductive effect,

). This significantly increases the acidity of the -

Steric Effect: The ortho-bromo substituent imposes severe steric clash, often slowing down both coupling and deprotection kinetics, necessitating longer reaction times that paradoxically increase the window for racemization.

Standard Fmoc deprotection protocols (20% Piperidine in DMF) are too harsh for 2-Br-Phg, often leading to 5–15% racemization per cycle. This protocol outlines a Buffered Deprotection Strategy using HOBt additives to suppress base-catalyzed epimerization while maintaining deprotection efficiency.

Part 2: Mechanistic Insight

The competition between the desired Fmoc cleavage (via

Diagram 1: Kinetic Competition in Fmoc Removal

The following diagram illustrates the divergent pathways. Note how the electron-withdrawing bromine atom (

Figure 1: Mechanistic divergence during base treatment. The 2-Br substituent lowers the pKa of the alpha-proton, accelerating the red pathway.

Part 3: Optimized Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Standard Base: Piperidine (Reagent Grade).

-

Buffering Agent: 1-Hydroxybenzotriazole (HOBt) anhydrous.

-

Solvent: N,N-Dimethylformamide (DMF), amine-free, high purity.

-

Scavenger (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) – Only for difficult couplings, not recommended for Phg deprotection due to high basicity.

Method A: The "Buffered Cocktail" (Recommended)

This method utilizes HOBt to lower the effective pH of the piperidine solution, suppressing the formation of the

Preparation:

-

Dissolve HOBt (0.1 M) in DMF.

-

Add Piperidine to a final concentration of 20% (v/v) .

-

Note: The solution may turn slightly yellow; this is normal.

-

Protocol Steps:

-

Swell Resin: Ensure resin is fully swollen in DMF (10 min).

-

Short Block: Add Buffered Cocktail (5 mL per gram resin). Agitate for 2 minutes . Drain.

-

Purpose: Remove bulk Fmoc and neutralize any residual acid.

-

-

Long Block: Add fresh Buffered Cocktail. Agitate for 8 minutes . Drain.

-

Critical: Do not exceed 10 minutes total exposure time if possible.

-

-

Flow Wash: Wash immediately and extensively with DMF (

min) to remove all traces of base.

Method B: Piperazine (Alternative for Extremely Sensitive Sequences)

If Method A yields >5% racemization, switch to a milder secondary amine.

-

Cocktail: 5% Piperazine + 0.1 M HOBt in DMF.

-

Protocol: 3 cycles of 5 minutes each.

-

Note: Piperazine is slower than piperidine. Monitoring deprotection completeness via UV (290 nm) is mandatory.

-

Comparison of Conditions

| Parameter | Standard Protocol | Optimized Protocol (Method A) |

| Reagent | 20% Piperidine / DMF | 20% Piperidine / 0.1M HOBt / DMF |

| Base Strength (pKa) | ~11.1 | Buffered (Effective pH lower) |

| Racemization Risk | High (5–15%) | Low (< 2%) |

| Reaction Time | 2 x 10 min | 1 x 2 min + 1 x 8 min |

| Side Reactions | Aspartimide (High risk) | Suppressed by HOBt |

Part 4: Workflow & QC Visualization

Diagram 2: Optimized SPPS Cycle for 2-Br-Phg

This workflow integrates the buffered deprotection with optimized coupling to ensure integral synthesis.

Figure 2: Step-by-step workflow emphasizing the buffered deprotection and rapid washing steps.

Part 5: Quality Control & Validation

To validate the enantiomeric purity of the synthesized peptide, standard C18 HPLC is often insufficient to separate diastereomers formed by Phg racemization.

Recommended Analytical Methods

-

Marfey’s Analysis (FDAA):

-

Hydrolyze a small resin sample (6N HCl, 110°C, 24h).

-

Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

Analyze via LC-MS.[1] The L-L and D-L diastereomers are easily separable.

-

-

Chiral Stationary Phase HPLC:

-

Column: Chiralpak IC or AD-H.

-

Mobile Phase: Hexane/IPA/TFA (Isocratic).

-

Note: Requires cleavage of the peptide from the resin without side-chain deprotection if possible, or use of a specialized chiral column for polar peptides.

-

Troubleshooting Guide

-

Problem: Incomplete Fmoc removal.

-

Solution: Do not increase time. Instead, switch to 2% DBU / 2% Piperidine / 0.1M HOBt for short bursts (3 x 3 min). DBU is stronger but HOBt buffers the environment.

-

-

Problem: High Racemization despite HOBt.

-

Solution: Lower the reaction temperature to 0°C during the deprotection step. Racemization has a higher activation energy than deprotection; cooling favors the desired reaction.

-

References

-

Liang, C., et al. (2017).[2] Potential racemization pathways of Fmoc-(L)-phenylglycine during solid-phase peptide synthesis.[2][3] Tetrahedron Letters, 58, 2325–2329.[2]

-

Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.[4] Retrieved from [Link]

-

Molina, E., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

Sources

Application Note: High-Efficiency Activation and Coupling of Fmoc-DL-(2-bromophenyl)glycine using HBTU/HOBt

Abstract & Introduction

The incorporation of non-canonical amino acids such as Fmoc-DL-(2-bromophenyl)glycine is a critical strategy in the development of peptidomimetics, particularly for increasing proteolytic stability and constraining conformational space.[1] However, this specific residue presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The phenyl ring attached directly to the

-carbon (characteristic of phenylglycines) creates significant bulk.[1] The ortho-bromo substituent exacerbates this, shielding the reaction center. -

Electronic Deactivation: The electron-withdrawing nature of the halogenated phenyl ring reduces the nucleophilicity of the amino group during subsequent steps.

-

Racemization/Epimerization: Phenylglycine derivatives have highly acidic

-protons, making them prone to oxazolone formation and base-catalyzed racemization during activation.[1]

This application note details an optimized protocol for activating this difficult residue using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) .[1] While newer reagents (e.g., HATU, COMU) exist, HBTU/HOBt remains a cost-effective standard; this protocol maximizes its efficacy for this specific steric challenge.[1]

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The HBTU/HOBt Activation Pathway

The activation of Fmoc-DL-(2-bromophenyl)glycine relies on converting the inert carboxylic acid into a reactive OBt-ester.[1]

-

Initiation: The tertiary base (DIEA) deprotonates the carboxylic acid.

-

Uronium Attack: The carboxylate attacks the electrophilic carbon of HBTU.

-

Active Ester Formation: The resulting intermediate is unstable; HOBt (acting as a nucleophilic additive) attacks the carbonyl, displacing the urea byproduct and forming the OBt-active ester .

-

Aminolysis: The resin-bound amine attacks the OBt-ester, forming the peptide bond.

Why HOBt is Critical here: For sterically hindered amino acids, the reaction rate with the resin is slow.[2] Without HOBt, the O-acylisourea intermediate (formed by HBTU) can rearrange into an unreactive N-acylurea byproduct, permanently terminating the chain.[1] HOBt intercepts the intermediate to form a more stable (yet reactive) ester, preserving the activated species long enough for the slow coupling event to occur.

Figure 1: Activation pathway highlighting the protective role of HOBt against N-acylurea formation during slow coupling reactions.[1]

Materials & Reagents

| Reagent | Specification | Role |

| Amino Acid | Fmoc-DL-(2-bromophenyl)glycine | Building Block |

| Activator | HBTU (0.45 M in DMF) | Uronium Coupling Agent |

| Additive | HOBt (0.45 M in DMF) | Racemization Suppressor / Catalyst |

| Base | DIEA (N,N-Diisopropylethylamine) | Activator Base (2.0 equiv vs AA) |

| Solvent | NMP (N-Methyl-2-pyrrolidone) | Preferred solvent for hindered couplings |

| Resin | Rink Amide or Wang (Low Loading) | Solid Support (< 0.6 mmol/g recommended) |

Experimental Protocol

Pre-requisite: Ensure resin is swollen in DMF/NMP for at least 30 minutes prior to synthesis.

Step 1: Reagent Calculation

Calculate reagents based on a 4-fold excess relative to the resin substitution.

-

Example: 0.1 mmol scale synthesis

Use 0.4 mmol Amino Acid.[1]

Step 2: Activation Cocktail Preparation (The "Pre-activation" Limit)

Caution: Do not pre-activate phenylglycine derivatives for long periods.[1] The risk of oxazolone formation increases with time in the presence of base.

-

Dissolve Fmoc-DL-(2-bromophenyl)glycine (4 equiv) and HOBt (4 equiv) in minimum NMP.[1]

-

Add HBTU solution (4 equiv) .

-

Add DIEA (8 equiv) immediately prior to addition to the resin.[1]

-

Agitate for exactly 60-90 seconds.

-

Why? This ensures the active ester is formed but minimizes the window for base-catalyzed degradation before the amine is available.

-

Step 3: Coupling Reaction[8]

-

Transfer the activated solution to the reaction vessel containing the deprotected resin.

-

Agitate at Room Temperature for 60 minutes.

-

Optimization (Optional): For extremely hindered sequences, heat to 50°C (microwave or water bath), but strictly limit to 20 minutes to prevent Fmoc cleavage.

Step 4: The "Double Coupling" (Mandatory for this AA)

Due to the ortho-bromo steric clash, single coupling often yields <80% conversion.

-

Drain the vessel. Wash resin 3x with DMF.[1]

-

Repeat Step 2 and Step 3 with fresh reagents.

-

Note: Use half the stoichiometry (2 equiv) for the second couple to save reagents, as the available sites are significantly reduced.

-

Step 5: Capping

Perform an acetylation step (Acetic Anhydride/DIEA) after the double coupling to terminate any unreacted chains. This simplifies final purification by preventing "deletion sequences."[1]

Workflow Visualization

Figure 2: Optimized SPPS workflow emphasizing the mandatory decision point for double coupling.

Quality Control & Troubleshooting

Diastereomer Management

Since the starting material is DL (racemic), and the resin-bound peptide is likely chiral (L), the product will be a mixture of diastereomers (e.g., L-L-Resin and D-L-Resin).[1]

-

Observation: You will see two distinct peaks on Reverse-Phase HPLC (C18 column).

-

Action: Do not mistake this for impurity. If separation is required, use a slow gradient (0.5% B/min) or a Phenyl-Hexyl column which often separates phenylglycine diastereomers better than C18.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Deletion | Steric hindrance of 2-Br group prevents approach.[1] | Switch solvent to NMP; Use Double Coupling; Increase temperature to 50°C (max). |

| Precipitation | Low solubility of halogenated AA.[1] | Dissolve AA in 20% DMSO/NMP mixture before adding coupling agents.[1] |

| Racemization (excessive) | Extended activation time with base.[1] | Reduce pre-activation time to <1 min. Reduce DIEA to 1.5 equiv. |

| Colored Resin | Oxazolone formation (often red/orange).[1] | This is common with phenylglycines.[1][3] Proceed if coupling test is positive; ensure thorough washing.[1] |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1] Journal of Peptide Science, 22(1), 4-27.[1]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4] Chemical Reviews, 109(6), 2455–2504.[1]

Sources

Application Note: High-Efficiency Coupling of Sterically Hindered Fmoc-Amino Acids Using HATU

Abstract

The synthesis of peptides containing sterically hindered residues—such as

Mechanism of Action: The "Aza-Effect"

HATU is an aminium salt derived from HOAt (1-hydroxy-7-azabenzotriazole). Its superiority over HBTU (derived from HOBt) stems from two distinct chemical properties of the 7-azabenzotriazole ring system:

-

Electronic Effect: The nitrogen atom at position 7 is electron-withdrawing.[1] This lowers the pKa of the hydroxyl group (approx. pKa 3.28 for HOAt vs. 4.60 for HOBt), making the resulting active ester (OAt-ester) a better leaving group, thereby increasing reactivity toward the amine nucleophile.

-

Neighboring Group Effect (Anchimeric Assistance): This is the critical differentiator. The pyridine-like nitrogen at position 7 forms an intramolecular hydrogen bond with the incoming amine of the peptide chain. This pre-organizes the transition state, effectively "pulling" the amine toward the carbonyl carbon of the activated amino acid.

Visualization: HATU Activation and Coupling Mechanism

Figure 1: Mechanistic pathway of HATU coupling highlighting the neighboring group effect.

Critical Experimental Parameters

Solvent Selection

-

DMF (N,N-Dimethylformamide): The standard solvent. Ensures good swelling of Polystyrene (PS) and PEG-PS resins.

-

NMP (N-Methyl-2-pyrrolidone): Recommended for "difficult sequences" prone to aggregation (beta-sheet formation). HATU performs exceptionally well in NMP.

-

DCM (Dichloromethane): Avoid as the primary solvent for HATU couplings; uronium salts have poor solubility in DCM.

Base and Stoichiometry[2]

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[2] DIPEA is standard. TMP is a weaker base recommended if racemization of Cys or His is a concern.

-

Stoichiometry:

-

Standard Hindered (Val, Ile): 3 eq AA : 2.9 eq HATU : 6 eq DIPEA.

-

Highly Hindered (Aib, N-Me): 4 eq AA : 3.9 eq HATU : 8 eq DIPEA.

-

Note: Always use slightly less HATU than the Amino Acid (e.g., 0.95 : 1 ratio) to prevent Guanidinylation of the resin-bound amine by excess HATU.

-

Detailed Protocols

Protocol A: Coupling Sterically Hindered Residues (e.g., Aib, -branched)

Target: Sequences containing Aib, Val, Ile, or Thr adjacent to bulky groups.

-

Preparation: Calculate reagents for a 0.1 mmol scale synthesis.

-

Fmoc-AA-OH: 0.4 mmol (4 eq)

-

HATU: 0.38 mmol (3.8 eq) [144 mg]

-

DIPEA: 0.8 mmol (8 eq) [139 µL]

-

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-AA-OH and HATU in minimal DMF (approx. 2-3 mL).

-

Add DIPEA to the mixture.

-

Vortex immediately and let stand for exactly 2 minutes .

-

Caution: Do not activate for >5 minutes. The OAt ester is reactive and can hydrolyze or racemize if left too long before addition to resin.

-

-

Coupling:

-

Add the activated solution to the deprotected, swollen resin.

-

Agitate (shake/vortex) for 60 minutes at room temperature.

-

-

Monitoring:

-

Double Coupling (if needed):

-

Drain resin.[1] Do not deprotect.

-

Repeat steps 1-3 with fresh reagents for 45 minutes.

-

Protocol B: Coupling -Methylated Amino Acids

Target:

-

Reagent Excess: Increase to 5 eq Amino Acid and 4.9 eq HATU.

-

Solvent: Use NMP if available to reduce aggregation.

-

Coupling Time: Extend reaction time to 2 to 4 hours .

-

Monitoring (Crucial):

-

Do NOT use the Kaiser Test. It detects primary amines. Secondary amines (

-methyl) do not react well with ninhydrin. -

Use the Chloranil Test or Bromophenol Blue Test .

-

Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to a few beads. Blue beads = positive (incomplete). Colorless = complete.

-

-

Capping: After coupling

-methyl residues, unreacted amines are common. Cap with Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Comparative Performance Data

The following table summarizes the coupling efficiency of Aib-Aib (a notoriously difficult linkage due to steric clash) using different reagents.

Table 1: Coupling Efficiency of Fmoc-Aib-OH to H-Aib-Resin

| Coupling Reagent | Base | Solvent | Reaction Time | Yield (HPLC) | Notes |

| HATU | DIPEA | DMF | 1 hr | >99% | Complete conversion; no deletion. |

| HBTU | DIPEA | DMF | 1 hr | 65% | Significant unreacted amine remaining. |

| PyBOP | DIPEA | DMF | 1 hr | 85% | Good, but slower kinetics than HATU. |

| DIC/Oxyma | -- | DMF | 2 hr | 95% | Excellent alternative; lower racemization risk. |

Troubleshooting & Optimization Workflow

Common Issue: Guanidinylation

If the N-terminus is permanently blocked (mass = expected + 99 Da), the amine has reacted with the HATU uronium moiety instead of the amino acid.

-

Cause: Slow activation of the acid or excess HATU.

-

Solution: Ensure Amino Acid is in excess over HATU (1.1 : 1). Pre-activate for 1 minute before adding to resin.

Workflow Diagram

Figure 2: Decision tree for selecting protocols and troubleshooting difficult couplings.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5][6] An efficient peptide coupling additive.[1][5][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Carpino, L. A., et al. (1994). The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts. Angewandte Chemie International Edition, 33(8), 877-879.

-

Albericio, F., & Boman, J. M. (1999). Preparation of N-methylated amino acids and their use in peptide synthesis. Methods in Enzymology, 289, 431-450.

-

BenchChem. (2025).[1][8] HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.[1][6][10] Application Note.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pnas.org [pnas.org]

High-Fidelity Synthesis of Peptidomimetics: Manual vs. Automated Strategies for Unnatural Amino Acids

Executive Summary

The incorporation of unnatural amino acids (UAAs) such as

This guide provides a comparative technical analysis of manual versus automated synthesis strategies. While automation offers throughput, manual synthesis remains the "gold standard" for optimizing difficult couplings. We define the decision logic, specific coupling protocols, and critical in-process controls (IPCs) required to synthesize these difficult sequences with high purity.

The Steric Challenge: Why Standard SPPS Fails

The primary failure modes in synthesizing UAA-containing peptides are steric hindrance and secondary amine reactivity .

- -Disubstituted Amino Acids (e.g., Aib): The gem-dimethyl group creates a "steric wall," severely restricting the approach of the incoming activated amino acid. While Aib promotes helical structure (beneficial for bioactivity), it makes the N-terminus difficult to access during coupling.

-

N-Methyl Amino Acids: These residues lack the amide proton, preventing hydrogen bonding (reducing aggregation) but introducing a secondary amine. The nucleophilicity of this secondary amine is drastically reduced due to steric crowding, making acylation difficult.

-

Aggregation: Hydrophobic UAAs often drive the growing peptide chain into

-sheet aggregates within the resin matrix, effectively burying the N-terminus and halting synthesis.

Decision Matrix: Manual vs. Automated

Do not default to automation. Use the logic flow below to determine the optimal strategy for your specific sequence.

Figure 1: Decision Logic for selecting synthesis modality. "Contiguous UAAs" represent the highest difficulty tier, often requiring manual intervention or specialized microwave protocols.

Protocol A: Manual Synthesis (The "Craftsman" Approach)

Best for: Short sequences (<15 AA), contiguous difficult couplings (Aib-Aib), or initial method development.

Core Philosophy

Manual synthesis allows for "Double Coupling" and real-time monitoring. You do not proceed until the coupling is complete.

Reagents

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone residues.

-

Solvent: DMF (Dimethylformamide). Use NMP (N-methylpyrrolidone) for highly aggregated sequences.

Step-by-Step Workflow

-

Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5 x 1 min).

-

Activation (The Cocktail):

-

Dissolve Fmoc-UAA (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIEA (8.0 eq) immediately before adding to resin.

-

Note: Pre-activation should not exceed 2 minutes to avoid uronium salt conversion to guanidinium by-products.

-

-

Coupling:

-

Add activated solution to resin.[1]

-

Agitation: Nitrogen bubbling or shaker. Do not use magnetic stir bars (grinds resin).

-

Time: 2 hours at Room Temp.

-

-

IPC (In-Process Control) - CRITICAL:

-

Perform Kaiser Test for primary amines (Blue = Incomplete).

-

Perform Chloranil Test or Bromophenol Blue for secondary amines (N-methyls/Proline). Kaiser test is false-negative for N-methyls.

-

-

Re-Coupling (If IPC fails):

Protocol B: Automated Microwave Synthesis

Best for: Long sequences (>20 AA), libraries, and routine production of peptides with isolated UAAs.

Core Philosophy

Use thermal energy (Microwave/IR) to overcome the activation energy barrier imposed by steric hindrance and to disrupt chain aggregation.

Microwave Parameters (General Guidelines)

-

Standard AA: 75°C for 5 mins.

-

Cysteine/Histidine: 50°C for 10 mins (Strict limit to prevent racemization).

-

Difficult UAA (Aib/N-Me): 75°C - 90°C. High energy is required.

Automated Workflow Logic

The following diagram illustrates the modified cycle for automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+).

Figure 2: Automated Microwave SPPS Cycle. Note the use of Oxyma/DIC, which often outperforms HATU for Aib-Aib couplings in automated formats.

Critical Setting: "Double Couple"

For any UAA, program the instrument to perform a Double Couple automatically.

-

Pass 1: DIC/Oxyma, 75°C, 5 min.

-

Drain.

-

Pass 2: DIC/Oxyma, 75°C, 10 min.

Comparative Data: Reactivity & Efficiency

The following table summarizes the efficiency of coupling reagents for difficult junctions (e.g., N-Me-Ala to N-Me-Ala).

| Coupling Reagent | Mechanism | Efficiency (Aib-Aib) | Efficiency (N-Me to N-Me) | Racemization Risk |

| DIC / Oxyma | Carbodiimide / Oxime | Excellent (Preferred for Auto) | Good | Low |

| HATU / DIEA | Uronium / Base | Good | Excellent (Preferred for Manual) | Moderate (if over-based) |

| PyAOP / DIEA | Phosphonium / Base | Very Good | Superior (For failed HATU) | Low |

| HBTU / HCTU | Uronium | Poor | Poor | Low |

Key Insight: For automated synthesis, DIC/Oxyma is preferred because it is more stable at high temperatures than HATU, which can degrade during the slower ramping cycles of some synthesizers.

Troubleshooting & Optimization

Scenario 1: Incomplete Coupling of Aib-Aib

-

Cause: Extreme steric clash.

-

Fix: Use symmetric anhydrides . Convert the Fmoc-Aib-OH to its anhydride using DIC (1:2 ratio) before adding to the resin. This creates a smaller, highly reactive species.

Scenario 2: Racemization of Cysteine/Histidine[4]

-

Cause: Microwave overheating or excessive base.

-

Fix:

-

Switch to 50°C max temperature for these residues.

-

Use Collidine or TMP instead of DIEA as the base (weaker bases reduce proton abstraction).

-

Use Oxyma Pure (acidic additive) to suppress racemization.

-

Scenario 3: Diketopiperazine (DKP) Formation[5]

-

Cause: Occurs during deprotection of the 2nd residue in a sequence (especially with Proline or N-methyls at the C-terminus). The free amine attacks the C-terminal ester, cleaving the dipeptide from the resin.

-

Fix: Use Trityl (Trt) linkers or extremely short deprotection times (2 x 30 sec) for the second residue.

References

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Application Note. Available at: [Link]

-

Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue.[5] Application Note. Available at: [Link]

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[6] Journal of Peptide Research, 65(2), 153-166.[6]

-

Collins, J.M., et al. (2020). "Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides." Chemical Communications.

-

Palasek, S.A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.

-

CSBio. Research Scale Peptide Synthesizer Comparison - Manual vs Automated. Available at: [Link]

Sources

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. peptide.com [peptide.com]

- 3. 新闻 -Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that Fits Your Needs - C S Bio China [csbiochina.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. biotage.com [biotage.com]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Purification of Peptides Containing Fmoc-DL-(2-bromophenyl)glycine via RP-HPLC

Executive Summary

The incorporation of Fmoc-DL-(2-bromophenyl)glycine (Fmoc-2-Br-Phg-OH) into synthetic peptides introduces two distinct chromatographic challenges: hydrophobicity and stereoisomerism . Because the starting material is a racemic mixture (DL), the resulting peptide product—assuming a chiral backbone—will exist as a pair of diastereomers (L-isomer and D-isomer at the 2-bromophenylglycine position).

Unlike enantiomers, which require chiral stationary phases, diastereomers possess distinct physicochemical properties and can typically be resolved using standard Reverse-Phase HPLC (RP-HPLC) . This guide details the protocol for solubilizing, resolving, and purifying these specific halogenated peptides, emphasizing the use of shallow gradients and stationary phase selection to achieve isomeric purity >98%.

Physicochemical Analysis & Strategic Planning

The "DL" Factor: Diastereomer Separation

When Fmoc-DL-(2-bromophenyl)glycine is coupled to a standard L-amino acid peptide chain, the result is not a single product but a 50:50 mixture of two diastereomers:

-

Isomer A: Contains (2S)-2-bromophenylglycine (L-form).

-

Isomer B: Contains (2R)-2-bromophenylglycine (D-form).

Implication: You must not treat the "doublet" peak often seen in crude analysis as an impurity to be discarded. One peak is the L-epimer, and the other is the D-epimer. Depending on the biological target, you may need to isolate both or separate them to obtain a single isomer.

Hydrophobicity & The Bromine Effect

The 2-bromophenyl group is significantly more hydrophobic than phenylalanine or tyrosine.

-

Retention Shift: Expect the peptide to elute later than non-halogenated analogs.

-

Solubility: The peptide may aggregate in pure aqueous buffers. Organic co-solvents (DMF, DMSO) are required for sample loading.

-

Interaction: The bromine atom is large (Van der Waals radius ~1.85 Å) and polarizable, enhancing interaction with phenyl-based stationary phases via

and hydrophobic mechanisms.

Detailed Experimental Protocol

Materials & Reagents[1]

-

Stationary Phase:

-

Primary: C18 (Octadecyl), 100 Å pore size (for peptides < 3 kDa).

-

Alternative: Phenyl-Hexyl (for enhanced selectivity of aromatic isomers).

-

-

Mobile Phase A (MPA): Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B (MPB): Acetonitrile (ACN) + 0.1% TFA.

-

Sample Solvent: 50% ACN/Water or 100% DMF (if highly insoluble).

Step 1: Sample Preparation (Critical)

Hydrophobic peptides containing brominated arylglycines often precipitate in acidic water.

-

Dissolve the crude lyophilized peptide in a minimum volume of DMF (Dimethylformamide) or DMSO .

-

Dilute slowly with Mobile Phase A to reach a final concentration of ~5-10 mg/mL.

-

Check for turbidity. If precipitation occurs, increase the organic ratio or inject a smaller volume of the concentrated DMF solution directly.

-

Filtration: Pass through a 0.45 µm PTFE filter (avoid Nylon, which binds peptides).

Step 2: Analytical Scouting (Gradient Optimization)

Run a linear scouting gradient to identify the elution window of the two diastereomers.

| Time (min) | % Mobile Phase B | Flow Rate | Comments |

| 0.0 | 5 | 1.0 mL/min | Equilibration |

| 2.0 | 5 | 1.0 mL/min | Injection Hold |

| 22.0 | 95 | 1.0 mL/min | Linear Scouting Ramp |

| 25.0 | 95 | 1.0 mL/min | Wash |

| 25.1 | 5 | 1.0 mL/min | Re-equilibration |

Success Criteria: Look for a "split" main peak or two closely eluting major peaks (area ratio ~1:1).

Step 3: High-Resolution Separation (Isocratic/Shallow Gradient)

To separate the L- and D-isomers, use a focused gradient.

-

Calculate: If the mixture elutes at 40% B in the scouting run, the focused gradient should start at 35% B and end at 45% B over 20-30 minutes.

Recommended Focused Protocol:

-

Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for 21.2 mm ID prep column).

-

Detection: 220 nm (peptide backbone) and 254 nm (aromatic side chain).

| Time (min) | % Mobile Phase B | Event |

| 0-5 | [Elution % - 10%] | Loading & Desalting |

| 5-35 | [Elution % - 5%] to [Elution % + 5%] | Shallow Gradient (0.3% B/min) |

| 35-40 | 95% | Column Wash |

Step 4: Fraction Collection & Handling

-

Collect peaks manually or by threshold. The valley between diastereomers may not return to baseline; "heart-cutting" the center of each peak is recommended for >99% purity.

-

Light Protection: Brominated aromatic compounds can be photolabile (susceptible to debromination). Wrap fraction tubes in foil and lyophilize immediately.

Troubleshooting & Decision Logic

If the diastereomers do not separate on a standard C18 column, the separation mechanism must be altered to exploit the aromaticity of the bromophenyl group.

Workflow Visualization (DOT)

The following diagram illustrates the decision process for purifying DL-peptides.

Caption: Decision tree for the purification of diastereomeric peptides containing racemic bromophenylglycine.

References

-

Vertex AI Search. (2025). HPLC separation of peptide diastereomers containing racemic non-natural amino acids. Retrieved from 1

-

Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from 2

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from 3

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Purification. Retrieved from 4

-

PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. Retrieved from 5

Sources

- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]